molecular formula C11H14O4 B8569280 4-(2-Hydroxyethyl)-2-methoxyphenyl acetate

4-(2-Hydroxyethyl)-2-methoxyphenyl acetate

Cat. No. B8569280
M. Wt: 210.23 g/mol
InChI Key: WRHPEULYUKEMMY-UHFFFAOYSA-N
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Patent
US08354454B2

Procedure details

A solution of 1-acetyl-1H-1,2,3-triazolo[4,5-b]pyridine (0.964 g, 5.95 mmol) in dry THF (24 mL) was added to a solution of homovanillyl alcohol (1.00 g, 5.95 mmol) in 1N aq. NaOH (5.95 mL, 5.95 mmol) at 25° C. The reaction was stirred at 25° C. for 60 min. The reaction was diluted with 1N HCl (40 mL) and extracted with Et2O (3×50 mL). The combined extracts were dried (MgSO4) and concentrated in vacuo to give the crude product. This was purified by flash chromatography (Biotage Horizon, 40M, Si, ˜30 mL/min, 100% hexanes for 144 mL, gradient to 50% EtOAc in hexanes over 360 mL, gradient to 100% EtOAc over 1944 mL) to afford 4-(2-hydroxyethyl)-2-methoxyphenyl acetate, as a colorless oil. Rf=0.71 (EtOAc). LCMS calc.=233.1; found=233.1 (M+Na)+. 1H NMR (500 MHz, CDCl3): δ 6.95 (d, J=8.0 Hz, 1 H); 6.83 (d, J=1.8 Hz, 1 H); 6.79 (dd, J=1.8, 8.0 Hz, 1 H); 3.88 (t, J=6.6 Hz, 2 H), 3.84 (s, 3 H); 2.82 (t, J=6.5 Hz, 2 H); 2.30 (s, 3 H); 1.76 (s, 1 H).
Quantity
0.964 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5.95 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](N1C2C(=NC=CC=2)N=N1)(=[O:3])[CH3:2].[CH2:13]([OH:24])[CH2:14][C:15]1[CH:23]=[CH:22][C:20]([OH:21])=[C:17]([O:18][CH3:19])[CH:16]=1.[OH-].[Na+]>C1COCC1.Cl>[C:1]([O:21][C:20]1[CH:22]=[CH:23][C:15]([CH2:14][CH2:13][OH:24])=[CH:16][C:17]=1[O:18][CH3:19])(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.964 g
Type
reactant
Smiles
C(C)(=O)N1N=NC2=NC=CC=C21
Name
Quantity
1 g
Type
reactant
Smiles
C(CC1=CC(OC)=C(O)C=C1)O
Name
Quantity
5.95 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
24 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography (Biotage Horizon, 40M, Si, ˜30 mL/min, 100% hexanes for 144 mL, gradient to 50% EtOAc in hexanes over 360 mL, gradient to 100% EtOAc over 1944 mL)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=C(C=C1)CCO)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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